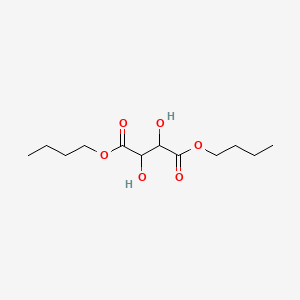

Dibutyl L-tartrate

Description

Properties

IUPAC Name |

dibutyl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYQQSKDZQTOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871572 | |

| Record name | Dibutyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 22 deg C; [ChemIDplus] Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Dibutyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

344268-32-2, 87-92-3 | |

| Record name | Dibutyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl L-tartrate is typically synthesized through the esterification of L-tartaric acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions. The general reaction can be represented as:

L-tartaric acid+2butanolH2SO4Dibutyl L-tartrate+water

The reaction mixture is then purified through distillation to obtain the desired ester[2][2].

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger volumes. Continuous esterification processes and advanced purification techniques, such as fractional distillation, are employed to ensure high yield and purity[2][2].

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of tartaric acid derivatives.

Reduction: Reduction of this compound can lead to the formation of butyl esters of dihydroxybutanoic acid.

Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Tartaric acid derivatives.

Reduction: Butyl esters of dihydroxybutanoic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

General Information

Dibutyl-L-tartrate is a clear, colorless liquid with a slight, pleasant odor .

Properties

Applications

Dibutyl-L-tartrate is widely utilized in research and industry due to its unique properties .

Chiral Resolution

Dibutyl-L-tartrate is effective in separating enantiomers in pharmaceuticals, which enhances the purity of active ingredients during drug development .

Asymmetric Synthesis

As a chiral auxiliary in organic synthesis, dibutyl-L-tartrate allows chemists to create specific stereoisomers, crucial for producing targeted drugs .

Food Industry

It functions as a flavoring agent and stabilizer, improving the taste and shelf-life of various food products . This appeals to manufacturers seeking natural additives .

Cosmetic Formulations

Dibutyl-L-tartrate's properties make it suitable for skincare products, acting as a moisturizer and stabilizer .

Research Applications

In laboratories, it is utilized for studying stereochemistry and reaction mechanisms, aiding researchers in understanding complex chemical behaviors . It can also be used in the study of supramolecular structures .

Use as Surfactant

Tartaric acid diesters, including dibutyl-L-tartrate, can be used as biodegradable surfactants .

Case Studies

Continuous Separation and Purification

Dibutyl l-(+)-tartrate was purchased from TCI (Pennsylvania, USA) and used in the continuous separation and purification of chemical species via continuous liquid–liquid partition chromatography .

Study of Inclusion Process

Butyl L-tartrate (DBT) has been used in the study of the inclusion process of a "'bifunctional'' guest molecule into the α-cyclodextrin (CD) cavity .

Microemulsion Electrokinetic Chromatography

Dibutyl tartrate containing systems were shown to have higher efficiencies but lower enantioselectivities and resolution .

Mechanism of Action

The mechanism by which dibutyl L-tartrate exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules, thereby influencing the stereochemistry of the products. The molecular targets and pathways involved include interactions with various enzymes and catalysts that recognize and differentiate between enantiomers .

Comparison with Similar Compounds

Diisobutyl Tartrate

Di-tert-butyl L-Tartrate

Dimethyl L-Tartrate

- Structure : Methyl ester groups (CAS 608-68-4). Molecular formula: C₆H₁₀O₆; molecular weight: 178.14 g/mol .

- Physical Properties : Lower molecular weight and higher polarity enhance water solubility but reduce lipophilicity.

- Applications : Common chiral precursor in fine chemical synthesis due to cost-effectiveness and reactivity .

Functional and Application-Based Comparisons

Chiral Resolution Efficiency

Host-Guest Interactions

- This compound : Forms 1:2 complexes with α-cyclodextrin, confirmed by ¹H NMR and UV studies. Both butyl groups engage in cavity inclusion .

- Di-tert-butyl L-Tartrate : Steric bulk likely limits cyclodextrin binding, favoring 1:1 complexes .

Key Research Findings

- Superior Chiral Selectivity : this compound outperforms smaller esters (e.g., dimethyl) in separating hydrophobic enantiomers due to balanced lipophilicity and hydrogen-bonding capacity .

- Structural Flexibility : Unlike rigid tert-butyl derivatives, this compound’s linear chains adapt to host cavities, enabling multi-site interactions .

Biological Activity

Dibutyl L-tartrate, a diester derived from tartaric acid, has garnered attention in various fields due to its unique biological activities and potential applications. This article delves into its properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 262.30 g/mol. It is characterized by its low viscosity, clear colorless liquid form, and pleasant odor. The compound is soluble in organic solvents such as ethanol and ether but exhibits limited solubility in water .

Biological Activities

This compound has been studied for various biological activities, including:

- Surfactant Properties : It functions as a biodegradable surfactant, which can enhance the solubility and bioavailability of active pharmaceutical ingredients. This property is particularly valuable in drug formulation and delivery systems .

- Chiral Building Block : Its optical activity makes it a useful chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

- Interaction with Biological Membranes : Research indicates that this compound interacts with biological membranes, potentially influencing their permeability and stability. This interaction could have implications for drug delivery systems .

Surfactant Mechanism

The surfactant properties of this compound are attributed to its ability to reduce surface tension at the air-liquid interface. This property allows it to stabilize emulsions and foams, making it suitable for applications in pharmaceuticals and food industries .

Inclusion Complex Formation

Studies have shown that this compound can form inclusion complexes with cyclodextrins, which enhances its solubility and stability. The formation of these complexes involves the encapsulation of the this compound molecule within the cyclodextrin cavity, which can improve the delivery of hydrophobic drugs .

Case Studies

- Pharmaceutical Applications : A study investigated the use of this compound as a surfactant in controlled-release formulations. The results demonstrated improved drug release profiles compared to formulations without this compound, indicating its potential as a formulation excipient .

- Toxicological Assessment : An evaluation of the toxicological profile of this compound revealed low toxicity levels in various biological assays, supporting its safety for use in consumer products .

- Environmental Impact : As a biodegradable compound, this compound presents less environmental risk compared to traditional surfactants. Its breakdown products are less harmful, making it an attractive alternative in eco-friendly formulations .

Comparative Analysis with Other Tartrates

The following table summarizes key differences between this compound and other related compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Optical activity; used in asymmetric synthesis | |

| Diethyl tartrate | Lower molecular weight; more volatile | |

| Dimethyl tartrate | Smallest ester; primarily used as a solvent | |

| Diisobutyl tartrate | Larger alkyl groups; different physical properties |

Q & A

Q. What experimental frameworks address ethical and reproducibility challenges in this compound research?

- Guidelines : Pre-register protocols (e.g., OSF) to reduce publication bias. Open-data repositories (e.g., Zenodo) share raw spectra and chromatograms. Collaborative inter-lab studies validate findings .

Tables

Table 1: Key Analytical Parameters for this compound

Table 2: Common Contradictions and Resolutions in Catalytic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.